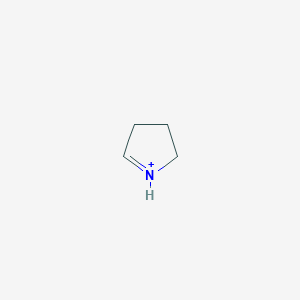

1-Pyrrolinium

Description

Classification within Nitrogen-Containing Heterocycles

1-Pyrrolinium is classified as a five-membered, nitrogen-containing heterocyclic compound. numberanalytics.com Specifically, it is a cyclic iminium cation. nih.gov This places it within the broader family of pyrrolines, which are dihydrogenated derivatives of the aromatic compound pyrrole (B145914). wikipedia.orgrsc.org The pyrroline (B1223166) class is defined by a five-membered ring containing four carbon atoms and one nitrogen atom. ecmdb.cahmdb.ca Unlike the fully saturated, non-aromatic pyrrolidine (B122466) or the aromatic pyrrole, this compound contains one endocyclic double bond involving the nitrogen atom, resulting in a positive charge on the nitrogen. wikipedia.orgwikipedia.org This cationic nature distinguishes it from its neutral isomeric forms and is key to its reactivity. rsc.orgpsu.edu

The this compound structure is a fundamental motif found in various natural products and is a crucial intermediate in the metabolism of amino acids such as proline and ornithine. frontiersin.orgacs.org Its derivatives, like 1-pyrroline-5-carboxylic acid (P5C), are pivotal intermediates in both the biosynthesis and catabolism of proline. frontiersin.orghmdb.caumaryland.edu

Structural Distinctions and Isomeric Forms

The pyrrolines exist as three structural isomers, differentiated by the position of the double bond within the five-membered ring. wikipedia.orgrsc.org this compound is the cation derived from 1-pyrroline (B1209420) (3,4-dihydro-2H-pyrrole).

1-Pyrroline (3,4-dihydro-2H-pyrrole): This isomer is a cyclic imine, with the double bond between the nitrogen (N1) and a carbon atom (C2). wikipedia.orgumaryland.edu The protonation or alkylation of this nitrogen atom leads to the formation of the corresponding this compound cation. thieme-connect.comsci-hub.se This structure is characterized by its electrophilic nature, making it susceptible to nucleophilic attack at the C2 position. rsc.orgpsu.edu

2-Pyrroline (2,3-dihydro-1H-pyrrole): This isomer is a cyclic enamine. Its double bond is between two carbon atoms (C2 and C3), adjacent to the nitrogen atom. rsc.org

3-Pyrroline (B95000) (2,5-dihydro-1H-pyrrole): In this isomer, the double bond is between C3 and C4, making it a cyclic amine with an isolated carbon-carbon double bond. wikipedia.orgrsc.org It is a colorless liquid with a boiling point of 90-91 °C. chemicalbook.com

The defining feature of the this compound cation is the C=N+ bond, which renders the carbon atom highly electrophilic and serves as a key reactive site in chemical reactions. researchgate.net Research has shown that 1-alkyl-1-pyrrolinium compounds are key reactive intermediates in decarbonylative Mannich reactions of 1-alkylprolines. thieme-connect.comsci-hub.se

Interactive Table 1: Comparison of Pyrroline Isomers and this compound

| Property | This compound | 1-Pyrroline | 2-Pyrroline | 3-Pyrroline |

|---|---|---|---|---|

| Systematic Name | 3,4-dihydro-2H-pyrrol-1-ium nih.gov | 3,4-dihydro-2H-pyrrole ecmdb.ca | 2,3-dihydro-1H-pyrrole rsc.org | 2,5-dihydro-1H-pyrrole chemicalbook.com |

| Chemical Class | Cyclic Iminium Cation ebi.ac.ukebi.ac.uk | Cyclic Imine wikipedia.org | Cyclic Enamine rsc.org | Cyclic Amine wikipedia.org |

| Key Functional Group | C=N+ (Iminium) | C=N (Imine) | C=C-N (Enamine) | C=C |

| Molecular Formula | C₄H₈N⁺ nih.gov | C₄H₇N chemeo.com | C₄H₇N researchgate.net | C₄H₇N chemicalbook.com |

| Reactivity | Electrophilic at C2 | Electrophilic at C2 | Nucleophilic at C3 | Reacts at C=C bond |

Historical Perspectives in Pyrroline Chemistry

The study of nitrogen heterocycles like pyrrole and its derivatives dates back to the 19th century, with initial discoveries often linked to the thermal decomposition of biological materials like bones. britannica.com The chemistry of pyrrolines and the pyrrolidine ring gained significant attention through the structural elucidation of natural products, particularly alkaloids such as nicotine (B1678760) and the amino acid proline. britannica.com

The importance of the this compound moiety as a reactive species became evident through studies of biochemical pathways. For instance, the metabolic intermediate Δ¹-pyrroline-5-carboxylate (P5C) was identified as a central compound in the interconversion of proline, glutamate (B1630785), and ornithine. hmdb.cawikipedia.org Early enzymatic studies in the 1960s began to characterize the enzymes responsible for its formation and conversion, such as proline dehydrogenase and P5C dehydrogenase. wikipedia.org

In synthetic organic chemistry, the this compound cation was recognized as a key intermediate in various transformations. It is accepted as a key intermediate in the formation of important aroma compounds like 2-acetyl-1-pyrroline (B57270), which is responsible for the characteristic smell of baked bread and aromatic rice. acs.orgacs.org The formation of this flavor compound involves the Strecker degradation of proline to form 1-pyrroline, which then reacts with other intermediates. acs.org More recent synthetic applications have demonstrated the deliberate generation of stable this compound salts to act as intermediates for the synthesis of substituted pyrrolidines, showcasing their utility as building blocks in modern organic synthesis. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C4H8N+ |

|---|---|

Molecular Weight |

70.11 g/mol |

IUPAC Name |

3,4-dihydro-2H-pyrrol-1-ium |

InChI |

InChI=1S/C4H7N/c1-2-4-5-3-1/h3H,1-2,4H2/p+1 |

InChI Key |

ZVJHJDDKYZXRJI-UHFFFAOYSA-O |

Canonical SMILES |

C1CC=[NH+]C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyrrolinium and Its Derivatives

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a direct and efficient strategy for the formation of the 1-pyrrolinium ring. These methods involve the formation of a key carbon-nitrogen bond from a linear precursor containing both the nucleophilic nitrogen and the electrophilic carbon components, or their synthetic equivalents, within the same molecule.

Cyclization of Bifunctional Precursors

The cyclization of open-chain bifunctional compounds is a foundational approach to this compound synthesis. This strategy typically involves the reaction of a primary amine with a carbonyl group positioned at the γ-position, leading to the formation of a cyclic imine.

Common bifunctional precursors include γ-aminoaldehydes and γ-aminoketones. researchgate.net The cyclization is often spontaneous or acid-catalyzed, proceeding through a hemiaminal intermediate which then dehydrates to form the stable this compound ring. Another important class of precursors are γ-nitrocarbonyl compounds. csic.es Reductive cyclization of these substrates, where the nitro group is reduced to an amine in the presence of a reducing agent, provides an in situ formation of the γ-aminocarbonyl intermediate, which then cyclizes. csic.es For instance, the reduction of γ-nitro ketones can lead to substituted 1-pyrrolines. csic.es

A notable example is the acid-catalyzed cyclization of N-(4,4-diethoxybutyl)imines. rsc.org This reaction proceeds through an intermediate iminium cation, which undergoes intramolecular attack to form the pyrrolinium ring. rsc.org The use of trifluoroacetic acid has been shown to be effective in promoting this transformation. rsc.org

| Precursor Type | Description | Key Intermediate | Reference |

| γ-Aminoaldehydes/ketones | Intramolecular condensation between an amine and a carbonyl group. | Hemiaminal | researchgate.net |

| γ-Nitrocarbonyl Compounds | Reductive cyclization where the nitro group is reduced to an amine, followed by cyclization. | γ-Aminocarbonyl | csic.es |

| N-(4,4-diethoxybutyl)imines | Acid-catalyzed cyclization involving an acetal-masked aldehyde. | Cyclic iminium cation | rsc.org |

Ring Expansion Reactions

Ring expansion reactions provide an alternative pathway to 1-pyrrolines from smaller, strained ring systems. These methods often involve the rearrangement of a four-membered ring precursor, such as a cyclobutane (B1203170) or cyclopropane (B1198618) derivative.

One such method is the iron-catalyzed ring expansion of cyclobutanol (B46151) derivatives using an aminating reagent like MsONH₃OTf. organic-chemistry.orgorganic-chemistry.orgacs.org This one-pot procedure facilitates C-N and C=N bond formation under mild conditions, yielding a variety of 1-pyrroline (B1209420) structures. organic-chemistry.orgorganic-chemistry.orgacs.org The proposed mechanism involves the dehydration of the cyclobutanol followed by an iron-catalyzed aminative ring expansion. organic-chemistry.org Another approach involves the thermal, denitrogenative ring expansion of cyclobutyl azides, which generates 1-pyrrolines without the need for additional reagents, producing only nitrogen gas as a byproduct. researchgate.net

Cascade reactions, such as the Hofmann rearrangement-ring expansion of cyclobutane carboxamides, have also been employed. researchgate.net This strategy uses an electrophilic reagent to initiate a cascade that results in the formation of 2-aryl-1-pyrrolines. researchgate.net

| Starting Material | Reagent/Condition | Reaction Type | Product | Reference |

| Cyclobutanol derivatives | FeBr₃, MsONH₃OTf | Iron-catalyzed aminative ring expansion | 1-Pyrrolines | organic-chemistry.orgacs.org |

| Cyclobutyl azides | Thermal conditions | Denitrogenative ring expansion | 1-Pyrrolines | researchgate.net |

| Cyclobutane carboxamides | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Hofmann rearrangement-ring expansion cascade | 2-Aryl-1-pyrrolines | researchgate.net |

| Vinylaziridines | Iridium catalyst, β-ketocarbonyls | Domino-ring-opening cyclization | 2-Pyrrolines | researchgate.net |

Radical-Mediated Cyclizations

Radical-mediated cyclizations have emerged as a powerful tool for constructing 1-pyrrolines, particularly through the generation and cyclization of iminyl radicals. nih.govfrontiersin.org These reactions can be initiated photochemically, often using visible light, providing a mild and green approach to the pyrrolinium core. nih.govfrontiersin.org

In these processes, an iminyl radical is typically generated from a precursor such as an oxime ester or a vinyl azide (B81097). nih.govrsc.org This radical then undergoes a 5-exo-trig cyclization onto a tethered alkene to form a five-membered ring. rsc.orgd-nb.info For example, iridium photocatalysts can generate an iminyl radical from O-acyl oxime derivatives under visible light irradiation, initiating a cascade that leads to functionalized 1-pyrrolines. rsc.org Similarly, iron catalysis can be used to generate iminyl radicals from γ,δ-unsaturated oximes for subsequent cyclization. rsc.org

A manganese-catalyzed radical [3+2] cyclization of cyclopropanols and oxime ethers represents another innovative approach. rsc.org This redox-neutral process involves the sequential breaking of C-C, C-H, and N-O bonds under mild conditions to afford multifunctional 1-pyrrolines. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex this compound derivatives.

A notable example is the rhodium-catalyzed [1+1+3] annulation of diazoenals and vinyl azides, which generates enal-functionalized 1-pyrrolines. rsc.org Another strategy involves the copper-catalyzed [2+2+1] annulation of benzene-linked 1,n-enynes with an azide source, such as azidobenziodoxolone, to produce fused pyrroline (B1223166) structures. rsc.org This process proceeds through the generation of an azide radical, which adds to the alkene, followed by intramolecular cyclization and a second azidation step. rsc.orgresearchgate.net

Formal [3+2] cycloaddition reactions are also a common multicomponent strategy. researchgate.net For instance, the reaction of isocyanoacetates with electron-deficient alkenes can be used to prepare pyrrolines. rsc.org Titanium-catalyzed [3+2] cycloaddition of cyanamides with donor-acceptor cyclopropanes also provides access to 2-amino-1-pyrrolines. organic-chemistry.org

Catalytic Transformations

Catalysis, particularly by transition metals, has revolutionized the synthesis of 1-pyrrolines, enabling the development of novel, highly selective, and efficient transformations under mild conditions.

Transition Metal-Catalyzed Syntheses

A wide range of transition metals, including palladium, iridium, copper, rhodium, and titanium, have been successfully employed to catalyze the formation of the this compound ring system. rsc.org

Palladium Catalysis: Palladium catalysts are versatile for synthesizing 1-pyrrolines. Methods include a cascade C-H arylation/amination sequence where homoallylic primary amines react with aryl iodides to yield 2-aryl-1-pyrrolines. researchgate.netrsc.org In this reaction, the aryl iodide acts as both a reagent and a cocatalyst. rsc.org Another significant approach is the Pd(0)-catalyzed intramolecular iminohalogenation of γ,δ-unsaturated oxime esters, which produces 2-halomethyl-1-pyrrolines. researchgate.netrsc.org Furthermore, palladium-catalyzed oxidative cyclization of imines derived from N-allylamines provides an atom-economical route using oxygen as the terminal oxidant. rsc.org

Iridium Catalysis: Iridium complexes are effective catalysts for the intramolecular hydroamination of alkynylamines, a highly atom-efficient method for creating cyclic imines like 1-pyrrolines. rsc.orgacs.org Cationic iridium complexes with bidentate N,N'-donor ligands have shown high activity for the 5-exo-cyclization of terminal alkynamines. rsc.org Photocatalytic methods using iridium complexes, such as fac-[Ir(ppy)₃], can generate iminyl radicals from O-acyl oximes, leading to the synthesis of diverse 1-pyrrolines under visible light. rsc.org Iridium catalysis is also used in the reductive generation of azomethine ylides from amides, which can then undergo [3+2] cycloaddition to form pyrrolidine (B122466) frameworks. acs.org

Copper Catalysis: Copper catalysts are widely used in various synthetic routes to 1-pyrrolines. One method is the Cu(OAc)₂-mediated intramolecular aminooxygenation of alkenylimines with TEMPO to create oxymethyl-substituted pyrrolines. rsc.org Copper(I) can also catalyze heteroatom transfer radical cyclizations (HATRC) of α,α-dichlorinated imines. rsc.org Additionally, copper catalyzes the domino cyclization/trifluoromethylthiolation of olefins with O-acyl oximes and AgSCF₃ to produce SCF₃-substituted 1-pyrrolines. rsc.org

Rhodium Catalysis: Rhodium complexes, similar to iridium, are excellent catalysts for the intramolecular hydroamination of alkynes. rsc.orgacs.org Rhodium catalysts also enable novel annulation reactions, such as the [1+1+3] annulation of diazoenals and vinyl azides to create functionalized 1-pyrrolines. rsc.org Enantioselective synthesis has been achieved using chiral rhodium catalysts in cyclization reactions. rsc.orgresearchgate.net

Titanium Catalysis: Titanium tetrachloride (TiCl₄) has been used as a catalyst in the stereoselective synthesis of spirooxindole-1-pyrrolines. rsc.orgnih.govacs.org This is achieved through a formal [3+2] cycloaddition between alkylidene oxindoles and 5-methoxyoxazoles, affording complex spirocyclic structures in high yield and diastereoselectivity. nih.govacs.org The reaction can be performed with as little as 5 mol% of the titanium catalyst. nih.gov

| Catalyst | Reaction Type | Precursors | Product | Reference |

| Palladium | Cascade C-H arylation/amination | Homoallylic primary amines, aryl iodides | 2-Aryl-1-pyrrolines | researchgate.netrsc.org |

| Iridium | Intramolecular hydroamination | Alkynylamines | 2-Methyl-1-pyrroline | rsc.orgacs.org |

| Copper | Intramolecular aminooxygenation | Alkenylimines, TEMPO | Oxymethyl pyrrolines | rsc.org |

| Rhodium | [1+1+3] Annulation | Diazoenals, vinyl azides | Enal-functionalized 1-pyrrolines | rsc.org |

| Titanium | [3+2] Cycloaddition | Alkylidene oxindoles, 5-methoxyoxazoles | Spirooxindole-1-pyrrolines | rsc.orgnih.govacs.org |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 1-pyrroline derivatives, offering metal-free and environmentally benign alternatives. These methods often provide high levels of stereocontrol.

A notable development involves the use of chiral bifunctional organocatalysts. For instance, a chiral cyclopropenimine-based catalyst featuring a thiourea (B124793) moiety has been successfully employed in the enantio- and diastereoselective conjugate addition of α-iminonitriles to enones. organic-chemistry.orgnih.gov This reaction is followed by an in-situ cyclocondensation to yield α-chiral nitrile-containing 1-pyrroline derivatives with adjacent stereocenters. organic-chemistry.orgnih.govorganic-chemistry.org The versatility of this method is highlighted by its ability to produce all four possible stereoisomers through a trans-to-cis isomerization process. organic-chemistry.orgorganic-chemistry.org This strategy has been applied to gram-scale synthesis and the creation of analogues of pharmaceuticals like vildagliptin. organic-chemistry.org

Another organocatalytic approach involves the direct asymmetric α-C-H conjugate addition of NH₂-unprotected propargylamines to α,β-unsaturated ketones. organic-chemistry.org This reaction, catalyzed by pyridoxals with a benzene-pyridine biaryl structure, proceeds through an intramolecular cyclization of the adduct to deliver highly substituted chiral 1-pyrrolines with excellent diastereo- and enantioselectivities. organic-chemistry.org

Phosphine-catalyzed [3+2] annulation reactions between allenes and imines represent another significant organocatalytic route to pyrrolines. orgsyn.org This method, pioneered by Lu, involves the reaction of γ-substituted allenoates with N-sulfonyl imines, catalyzed by nucleophilic phosphines like tri-n-butylphosphine, to produce functionalized 3-pyrrolines with high diastereoselectivity. orgsyn.org

Table 1: Organocatalytic Syntheses of 1-Pyrroline Derivatives

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Chiral Cyclopropenimine-Thiourea | α-Iminonitriles and Enones | α-Chiral Nitrile-Containing 1-Pyrrolines | High enantio- and diastereoselectivity; access to all four stereoisomers. | organic-chemistry.orgnih.govorganic-chemistry.org |

| Chiral Pyridoxal | Propargylamines and α,β-Unsaturated Ketones | Polysubstituted Chiral 1-Pyrrolines | Excellent diastereo- and enantioselectivities via conjugate addition and cyclization. | organic-chemistry.org |

| Tri-n-butylphosphine | γ-Substituted Allenoates and N-Sulfonylimines | Functionalized 3-Pyrrolines | [3+2] Annulation; high diastereoselectivity. | orgsyn.org |

Photocatalytic Cyclizations

Visible-light photoredox catalysis provides a mild and sustainable avenue for synthesizing 1-pyrrolines, often through radical-mediated pathways. nih.govresearchgate.net These methods have gained significant traction for their ability to generate reactive intermediates under gentle conditions.

A prominent strategy is the photocatalytic iminyl radical-mediated cyclization. nih.govresearchgate.net This approach can be applied intramolecularly, where vinyl azides or oxime esters serve as precursors to iminyl radicals. nih.govresearchgate.netresearchgate.net Upon generation via a single-electron transfer (SET) process with a photocatalyst (e.g., Eosin Y, Ru(bpy)₃(PF₆)₂, or fac-Ir(ppy)₃), the iminyl radical undergoes a 5-exo-trig cyclization onto a tethered alkene to form the 1-pyrroline ring. nih.govchim.it

A chemodivergent photocatalytic method has been developed, allowing for the selective synthesis of either 1-pyrrolines or 1-tetralones from alkyl bromides and vinyl azides. nih.gov The reaction outcome is controlled by the choice of photocatalyst and additives (acid or base), which dictates whether a [3+2] or [4+2] cyclization occurs. nih.gov The [3+2] pathway, leading to 1-pyrrolines, involves an intermolecular radical addition followed by an iminyl radical-mediated 1,5-hydrogen atom transfer (HAT) to achieve a distal C(sp³)–H functionalization. nih.gov

Researchers have also explored photocatalytic reactions involving chalcones and azirines under continuous flow conditions to produce highly substituted 1-pyrroline derivatives, with ongoing studies into asymmetric variations. fapesp.br

Table 2: Photocatalytic Syntheses of 1-Pyrroline Derivatives

| Reaction Type | Precursors | Catalyst/Conditions | Key Intermediate | Reference |

|---|---|---|---|---|

| Iminyl Radical Cyclization | γ,δ-Unsaturated Oxime Esters or Vinyl Azides | Visible Light, Photocatalyst (e.g., Eosin Y, Ir/Ru complexes) | Iminyl Radical | nih.govresearchgate.netresearchgate.netchim.it |

| Chemodivergent [3+2] Cyclization | Alkyl Bromides and Vinyl Azides | Visible Light, Ru(bpy)₃(PF₆)₂ (for pyrroline) | Iminyl Radical | nih.gov |

| Reaction of Chalcones and Azirines | Chalcones and Azirines | Visible Light, Photocatalyst, Continuous Flow | Not specified | fapesp.br |

Electrophilic and Nucleophilic Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a cornerstone of 1-pyrroline synthesis. These can be categorized based on the nature of the interacting species.

A dirhodium carboxylate-catalyzed [1+1+3] annulation of diazoenals and vinyl azides has been developed to produce enal-functionalized 1-pyrroline derivatives. nih.govrsc.orgresearchgate.net This process involves a rhodium-catalyzed olefination to form an enal acrylate, which then undergoes annulation. rsc.org

Formal [4+1] cycloadditions of N-alkenylnitrones with alkynes provide a route to densely substituted 1-pyrrolines with high regio- and diastereoselectivity. nih.gov This cascade reaction is proposed to proceed through a dipolar cycloaddition followed by a [3,3']-sigmatropic rearrangement. nih.gov

Lewis acid-catalyzed [3+2] cycloadditions are also prevalent. For example, triflic acid catalyzes the formal [3+2] cycloaddition of cyclopropane 1,1-diesters with nitriles, offering an efficient, solvent-free method for 1-pyrroline synthesis. researchgate.net In another instance, titanium(IV) chloride catalyzes the stereoselective synthesis of spiro[3,3′-oxindole-1-pyrrolines] from the addition of 5-methoxy-2-aryloxazoles to alkylidene oxindoles. acs.org

Furthermore, the reactive C=N bond of 1-pyrrolines can undergo N-protonation, allowing them to participate in three-component reactions. For example, they can react with electron-deficient acetylenes and NH-pyrroles to form 2-(pyrrol-1-yl)pyrrolidin-1-ylacrylonitriles and enones. researchgate.net

Oxidation and Reduction-Based Syntheses

The synthesis of 1-pyrrolines can be achieved by adjusting the oxidation state of related five-membered nitrogen heterocycles, namely pyrrolidines (more reduced) and pyrroles (more oxidized).

Oxidation-Based Syntheses The oxidation of pyrrolidines is a direct method to introduce the C=N double bond of the 1-pyrroline ring. Various oxidizing agents have been employed for this transformation. A notable example is the use of o-iodoxybenzoic acid (IBX), which selectively oxidizes unactivated aliphatic meso-pyrrolidines to furnish bi- and tricyclic 1-pyrrolines in good yields. researchgate.net Other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) and mercuric acetate, have also been used, although the latter can sometimes lead to mixtures of products. tandfonline.com The oxidation of pyrrolidine with sodium peroxodisulfate in the presence of silver nitrate (B79036) has been reported to produce the 1-pyrroline trimer selectively. oup.com

Reduction-Based Syntheses Conversely, the partial reduction of pyrroles can yield pyrrolines. The high electron density of the pyrrole (B145914) ring makes this transformation challenging, often requiring the presence of electron-withdrawing groups on the ring to facilitate reduction. wikipedia.orgpu.ac.kenih.gov The Birch reduction, using group I or II metals in liquid ammonia, has been successfully applied to N-Boc protected pyrroles to create disubstituted pyrrolines stereoselectively. wikipedia.orgnih.gov This methodology allows for the selective formation of either cis or trans 2,5-disubstituted pyrrolines, which are valuable intermediates in natural product synthesis. nih.gov

An older, underutilized method is the Knorr-Rabe reduction, which employs zinc in an acidic medium. nih.gov This dissolving metal reduction is effective for electron-rich pyrroles, complementing the Birch reduction, and has been used for the diastereoselective synthesis of indolizidine alkaloids from bicyclic α-ketopyrrole precursors. nih.gov Additionally, highly enantioselective rhodium-catalyzed partial hydrogenation of unprotected 2,5-disubstituted pyrroles has been developed, providing chiral 1-pyrrolines in excellent yields and enantioselectivities. rhhz.net

Retrosynthetic Analysis in 1-Pyrroline Construction

Retrosynthetic analysis for 1-pyrrolines involves strategically disconnecting the target molecule to identify viable starting materials and synthetic routes. Common disconnections focus on the bonds that form the heterocyclic ring.

A frequent retrosynthetic approach considers the 1-pyrroline as the product of an intramolecular cyclization. This leads to acyclic precursors containing a nitrogen atom and a suitable electrophilic or radical-accepting group at the appropriate distance (typically γ,δ-unsaturated amines, aldehydes, or ketones). For instance, 4-aminobutyraldehyde is known to spontaneously cyclize to form 1-pyrroline. wikipedia.org This forms the basis for syntheses involving the cyclization of aminoalkenes or the reduction of nitro-adducts derived from Michael additions. organic-chemistry.org

Another key retrosynthetic strategy involves cycloaddition reactions. A [3+2] disconnection is common, leading back to a three-atom component (like an azomethine ylide or a vinyl azide) and a two-atom component (an alkene or alkyne). orgsyn.orgnih.gov For example, the synthesis of 1-pyrrolines from N-alkenylnitrones and alkynes can be viewed as a formal [4+1] cycloaddition, which retrosynthetically disconnects to these precursors. nih.gov

In the context of biosynthesis, the N-methyl-Δ¹-pyrrolinium cation is a crucial intermediate. acs.orgnih.gov Retrosynthetically, this cation is derived from the oxidative deamination and subsequent cyclization of N-methylputrescine, which itself originates from amino acids like ornithine or arginine. This biosynthetic pathway inspires laboratory syntheses that utilize similar cyclization strategies from linear amine precursors.

The retrosynthetic analysis for aryl-substituted pyrrolizidines, which contain a pyrroline core, often involves a Heck arylation of a 3-pyrroline (B95000) precursor as a key step for installing the aryl group. researchgate.net

Reaction Chemistry and Mechanistic Investigations of 1 Pyrrolinium

Reactivity of the Endocyclic Imine Moiety

The C=N double bond in the 1-pyrrolinium ring is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This inherent polarity dictates its reactivity towards both nucleophiles and electrophiles.

The electrophilic carbon atom of the iminium ion is susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of many synthetic methodologies. A biologically significant example is the biosynthesis of the amino acid proline, where glutamate (B1630785) 5-semialdehyde cyclizes to form this compound-5-carboxylate. This intermediate is then reduced by the nucleophilic addition of a hydride ion from NADH to the C=N bond, yielding proline. libretexts.orgopenstax.org This reduction is a key step in the metabolic pathway.

In a laboratory setting, similar reductions can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgopenstax.org The general mechanism involves the direct attack of the nucleophile on the iminium carbon, leading to the formation of a new single bond and neutralization of the positive charge on the nitrogen.

Another example of nucleophilic addition is seen in the reaction of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), a common spin trap. In the presence of metal ions like Fe(III) or Cu(II), water can act as a nucleophile and add to the nitrone carbon. nih.govnih.gov While this is a reaction of a nitrone (an N-oxide derivative), it highlights the electrophilic nature of the C=N bond, which is analogous to that in the this compound cation.

The versatility of this reaction is further demonstrated in the synthesis of 3-arylidene-1-pyrrolines, where the reaction sequence can involve a nucleophilic addition step. researchgate.netresearchgate.net

While the iminium carbon is electrophilic, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile in certain contexts, particularly after the initial formation of the 1-pyrroline (B1209420) ring from precursors. However, the protonated form, the this compound cation, is generally considered an electrophile. nih.govbeilstein-journals.org

In the context of related heterocyclic systems like pyrrole (B145914), which is aromatic, electrophilic substitution reactions are common. libretexts.orgwikipedia.org However, the non-aromatic this compound ion does not typically undergo electrophilic substitution in the same manner. Instead, its electrophilic character dominates its reactivity profile. For instance, the formation of an iminium ion as an intermediate makes the α-carbon susceptible to attack by nucleophiles, which is a key aspect of its "electrophilic" nature in a broader sense. beilstein-journals.org

Nucleophilic Additions

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions, [3+2] Annulations)

1-Pyrroline derivatives, particularly 1-pyrroline N-oxides, are excellent 1,3-dipoles and readily participate in cycloaddition reactions. These reactions are powerful tools for the construction of complex heterocyclic frameworks.

1,3-Dipolar Cycloadditions: 1-Pyrroline 1-oxides undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to form isoxazolidine-fused ring systems. researchgate.netrsc.orgrsc.orgtandfonline.comcapes.gov.brresearchgate.net The regio- and stereoselectivity of these reactions are influenced by frontier molecular orbital interactions, steric effects, and secondary orbital interactions. rsc.org For example, the reaction of 1-pyrroline 1-oxide with methyl crotonate has been studied using density functional theory (DFT) to understand the factors controlling the reaction's outcome. researchgate.net Similarly, theoretical studies have been conducted on the [3+2] cycloaddition of 5,5-dimethyl-1-pyrroline N-oxide with 2-cyclopentenone, which proceeds in a regio- and stereospecific manner. nih.gov

[3+2] Annulations: The 1-pyrroline skeleton can also be synthesized via [3+2] annulation reactions. One strategy involves the reaction of donor-acceptor cyclopropanes with nitriles, promoted by a Lewis acid such as tin(IV) chloride. rsc.orgrsc.org This method provides diastereoselective access to 5-vinyl-1-pyrroline derivatives. rsc.orgrsc.org Phosphine-catalyzed [3+2] annulation of imines with allenes is another efficient method for constructing the pyrroline (B1223166) ring. orgsyn.org

The table below summarizes some examples of cycloaddition reactions involving 1-pyrroline derivatives.

| Dipole/Precursor | Dipolarophile/Reactant | Reaction Type | Product Type | Ref. |

| 1-Pyrroline 1-oxide | Trisubstituted alkenes | 1,3-Dipolar Cycloaddition | Isoxazolidine-fused heterocycles | rsc.org |

| 1-Pyrroline 1-oxide | Methyl crotonate | 1,3-Dipolar Cycloaddition | Isoxazolidine (B1194047) derivatives | researchgate.net |

| 5,5-Dimethyl-1-pyrroline N-oxide | 2-Cyclopentenone | [3+2] Cycloaddition | [3+2] exo cycloadduct | nih.gov |

| Donor-acceptor cyclopropanes | Nitriles | [3+2] Annulation | 5-Vinyl-1-pyrrolines | rsc.orgrsc.org |

| N-Sulfonyl imines | Allenoates | Phosphine-catalyzed [3+2] Annulation | Functionalized pyrrolines | orgsyn.org |

Rearrangement Processes

The this compound ring and its precursors can undergo various rearrangement reactions, often leading to structurally diverse and synthetically useful products.

A notable photochemical reaction is the rearrangement of N-cyclopropylimines to 1-pyrrolines. unirioja.esnih.govunirioja.esacs.orgacs.org This reaction provides a direct and efficient route to substituted 1-pyrrolines. unirioja.es The scope and limitations of this photorearrangement have been studied, revealing that the reactivity is influenced by substituents on both the cyclopropane (B1198618) ring and the iminic carbon. unirioja.esacs.org Computational studies have been employed to interpret the observed electronic and steric effects. unirioja.esacs.org For instance, 1-substituted cyclopropylimines show enhanced reactivity towards this rearrangement. unirioja.es

1-Pyrroline derivatives can undergo acid-catalyzed rearrangements. A prominent example is the Wagner-Meerwein type rearrangement. hiralalpaulcollege.ac.inyoutube.comresearchgate.net For instance, certain polysubstituted 1-pyrrolines, synthesized via a copper-catalyzed [4+1] heteroannulation, can undergo a facile acid-catalyzed regioselective Wagner-Meerwein rearrangement to yield 2H-pyrroles. researchgate.netthieme-connect.com This rearrangement involves a 1,2-shift of a substituent, driven by the formation of a more stable carbocation intermediate.

Another instance of acid-catalyzed rearrangement involves the cyclization of N-(4,4-diethoxybutyl)imines, which proceeds through a cascade reaction involving intramolecular cyclization followed by a 1,3-sigmatropic shift of an aryl group to form 3-arylidene-1-pyrroline derivatives. rsc.org

Photorearrangements (e.g., N-cyclopropylimine to 1-pyrroline)

Oxidative and Reductive Transformations

The this compound moiety can participate in both oxidative and reductive chemical processes. These transformations often involve the transfer of one or two electrons, leading to significant structural changes.

A notable example involves the stepwise reversible two-electron reduction of N,N'-ethylene-bridged bis-2-aryl-pyrrolinium cations. scispace.com This process yields E-diaminoalkenes. The mechanism proceeds through a sequential two-electron transfer. The initial one-electron reduction produces a stable radical cation intermediate, which can be detected by EPR spectroscopy. scispace.com A second one-electron reduction leads to a diradical species. This diradical then abstracts hydrogen atoms from the ethylene (B1197577) bridge to form the final E-diaminoalkene product. scispace.com

1-Pyrroline derivatives also serve as versatile starting materials for various transformations, including oxidation and reduction, which lead to a diverse array of valuable compounds. rsc.orgrsc.orgnih.gov

| Process | Starting Material | Key Intermediate(s) | Product | Reference |

|---|---|---|---|---|

| Two-Electron Reduction | N,N'-Ethylene-bridged bis-2-aryl-pyrrolinium cation | Radical cation, Diradical | E-diaminoalkene | scispace.com |

| Two-Electron Oxidation | E-diaminoalkene | Radical cation, Dication | N,N'-Ethylene-bridged bis-2-aryl-pyrrolinium cation | scispace.com |

Radical Chemistry and Spin Trapping Reactions

The this compound system is heavily involved in radical chemistry, both in its formation and its application in detecting other radical species.

Radical-Mediated Synthesis: Many modern synthetic routes to 1-pyrrolines proceed via radical intermediates. For instance, a manganese-catalyzed radical [3+2] cyclization of cyclopropanols with oxime ethers provides a redox-neutral pathway to multifunctional 1-pyrrolines. rsc.orgrsc.orgnih.gov This reaction involves the rupture of C-C, C-H, and N-O bonds. rsc.org Similarly, photocatalysis has enabled the generation of iminyl radicals from various precursors, which then undergo cyclization. frontiersin.org A chemodivergent photocatalytic method allows for the intermolecular [3+2] cyclization of alkyl bromides and vinyl azides to produce highly substituted 1-pyrrolines. frontiersin.org This process is triggered by intermolecular radical addition, followed by a 1,5-hydrogen atom transfer (HAT) mediated by an iminyl radical. frontiersin.org

Furthermore, the this compound cation itself can initiate radical reactions. Photoinduced one-electron transfer from a donor, such as a 3-butenoate anion, to the singlet excited state of 1-methyl-2-phenyl-1-pyrrolinium perchlorate (B79767) generates a 2-pyrrolidinyl radical. oup.com This radical can then couple with other radical species to form photoadducts. oup.com

Spin Trapping: Derivatives of 1-pyrroline are prominent in the field of electron paramagnetic resonance (EPR) spectroscopy. Spin trapping is an analytical technique used to detect and identify short-lived free radicals. wikipedia.org It employs a "spin trap" compound that reacts with an unstable radical to form a more persistent paramagnetic "spin adduct," which can be readily detected by EPR. wikipedia.org

5,5-dimethyl-1-pyrroline N-oxide (DMPO) is one of the most commonly used spin traps. wikipedia.orgcaymanchem.com It is highly effective at trapping a wide variety of transient radicals, including oxygen-, nitrogen-, sulfur-, and carbon-centered radicals, allowing for their characterization. caymanchem.com DMPO is water-soluble and can penetrate lipid bilayers, making it suitable for both in vitro and in vivo studies. caymanchem.com However, its reaction with certain radicals, like superoxide (B77818), can be slow, necessitating high concentrations of the trap. nih.gov Other derivatives, such as 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO) and 5-(2,2-dimethyl-1,3-propoxycyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO), have also been developed and applied in spin trapping experiments. nih.gov

| Spin Trap Compound | Abbreviation | Types of Radicals Trapped | Reference |

|---|---|---|---|

| 5,5-dimethyl-1-pyrroline N-oxide | DMPO | O-, N-, S-, C-centered radicals | wikipedia.orgcaymanchem.com |

| 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide | DEPMPO | Alkoxyl radicals | nih.gov |

| 5-(2,2-dimethyl-1,3-propoxycyclophosphoryl)-5-methyl-1-pyrroline N-oxide | CYPMPO | Alkoxyl radicals | nih.gov |

Intermolecular Reaction Pathways

The electrophilic nature of the C=N bond in this compound makes it a prime target for nucleophilic attack in intermolecular reactions. These reactions are crucial in both biosynthesis and synthetic chemistry.

In the biosynthesis of tropane (B1204802) and nicotine (B1678760) alkaloids, the N-methyl-Δ¹-pyrrolinium cation is a key intermediate. mdpi.com It undergoes a condensation reaction with two molecules of acetyl-CoA, which is a critical step in forming the ecgonine (B8798807) skeleton of cocaine. mdpi.com This cation also condenses with a derivative of nicotinic acid, 2,5-Dihydropyridine, to form nicotine. mdpi.com

Synthetic applications often leverage metal catalysis or photochemistry to facilitate intermolecular reactions. A manganese-catalyzed intermolecular [3+2] radical cyclization between cyclopropanols and oxime ethers is an efficient method for synthesizing structurally diverse 1-pyrrolines. rsc.org Photocatalytic approaches have also been developed, such as the intermolecular [3+2] cyclization of alkyl bromides and vinyl azides, which proceeds under mild, visible-light-driven conditions. frontiersin.org Another example is the photoaddition of a 3-butenoate anion to 1-methyl-2-phenyl-1-pyrrolinium perchlorate, which occurs via a single electron transfer mechanism to efficiently form a 2-allylpyrrolidine (B1599746) adduct. oup.com

Intramolecular Reaction Pathways

This compound cations and their precursors are involved in a variety of intramolecular cyclizations and rearrangements, which are powerful methods for constructing pyrrolidine (B122466) and related heterocyclic rings.

A classic example is the spontaneous intramolecular cyclization of 4-methylaminobutanal to form the N-methyl-Δ¹-pyrrolinium cation. This reaction is an intramolecular Schiff base formation and is a central step in the biosynthesis of tropane alkaloids. mdpi.com Following the formation of a larger structure, an intramolecular Mannich reaction can occur to complete a key cyclization. mdpi.com

Modern synthetic methods have expanded the scope of intramolecular reactions. The "Kazan reaction" is a tandem process that transforms N-(4,4-diethoxybutyl)imines into 3-arylidene-1-pyrrolines. rsc.org This reaction proceeds through an acid-catalyzed intramolecular Mannich reaction followed by an unusual mdpi.comchemrxiv.org-sigmatropic shift of an aryl group. rsc.org

Photochemical methods also enable unique intramolecular transformations. For instance, 1-benzyl-1-pyrrolinium salts can undergo photocyclization via diradical and diradical cation pathways. colab.ws Additionally, 1,3-dipolar cycloadditions can be performed intramolecularly. Nitrones derived from 1-pyrroline N-oxides containing a tethered alkene (e.g., a pent-4-enyl group) can cyclize upon heating to form complex bicyclic isoxazolidine systems. beilstein-journals.org

| Reaction Type | Precursor | Key Process | Product | Reference |

|---|---|---|---|---|

| Schiff Base Formation | 4-Methylaminobutanal | Spontaneous intramolecular cyclization | N-methyl-Δ¹-pyrrolinium cation | mdpi.com |

| Tandem Cyclization/Rearrangement | N-(4,4-diethoxybutyl)imine | Intramolecular Mannich reaction/ mdpi.comchemrxiv.org-sigmatropic shift | 3-Arylidene-1-pyrroline | rsc.org |

| 1,3-Dipolar Cycloaddition | Alkenyl-substituted 1-pyrroline N-oxide | Intramolecular cycloaddition of nitrone | Bicyclic isoxazolidine | beilstein-journals.org |

| Photocyclization | 1-Benzyl-1-pyrrolinium salt | Diradical/Diradical cation pathway | Cyclized product | colab.ws |

Theoretical and Computational Studies of 1 Pyrrolinium Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations have become an indispensable tool for investigating the intricacies of 1-pyrrolinium systems. Density Functional Theory (DFT) and ab initio methods are frequently employed to determine the geometric and electronic structures of these molecules with high accuracy. researchgate.netsapub.org

DFT methods, particularly with hybrid functionals like B3LYP and M06-2X, are widely used for their balance of computational cost and accuracy. researchgate.netmdpi.com For instance, the B3LYP/6-31G* level of theory has been successfully used to study the cycloaddition reactions of 1-pyrroline-1-oxide, a related nitrone, revealing that the reactions are concerted but asynchronous. researchgate.net More advanced calculations, such as the B2PLYP-D3/6-311++G**//B3LYP/6-31+G* approach, have been utilized to examine the mechanisms of reactions between 1-pyrrolines and electron-deficient acetylenes, providing detailed kinetic and thermodynamic characteristics. colab.wsresearchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are also applied, although they are computationally more demanding. researchgate.net Comparative studies have shown that while Hartree-Fock (HF) calculations may overestimate activation barriers and MP2 may underestimate them, DFT calculations often provide results that are in good agreement with experimental observations. researchgate.net These computational tools allow for the precise determination of molecular properties, which are crucial for understanding the reactivity and stability of this compound species.

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31G | Cycloaddition reaction of 1-pyrroline-1-oxide | researchgate.net |

| DFT (B2PLYP-D3) | 6-311++G** | Reaction mechanisms of 1-pyrrolines with acetylenes | colab.wsresearchgate.net |

| DFT (M06-2X) | 6-31g(d,p) | Mechanistic study of organocatalytic synthesis of tetrasubstituted pyrrolidines | mdpi.com |

| Ab initio (MP2) | 6-31G | 1,3-dipolar cycloaddition of nitrone with sulfonylethene chlorides | researchgate.net |

Mechanistic Elucidation through Computational Modeling

Computational modeling has been instrumental in elucidating the complex reaction mechanisms involving this compound intermediates. By mapping the potential energy surfaces (PES) of reactions, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

For example, DFT calculations have been used to study the 1,3-dipolar cycloaddition reactions of 1-pyrroline-1-oxide with various dipolarophiles. researchgate.netresearchgate.net These studies have determined the activation barriers for different reaction channels, explaining the experimentally observed regioselectivity. In the reaction between methyleneketene and 1-pyrroline-1-oxide, the calculated activation barriers at the B3LYP/6-31G* level showed that the formation of the 2,3-adduct is the most favorable pathway. researchgate.net

Furthermore, computational studies have shed light on the assembly of 1-pyrrolines from N-benzylaldimines and arylacetylenes in superbasic media. researchgate.net By comparing concerted and stepwise cycloaddition mechanisms, it was found that the concerted pathway is kinetically more favorable. researchgate.net These mechanistic insights are crucial for optimizing reaction conditions and designing novel synthetic routes. A study on the photocatalytic synthesis of 2-(4-methoxyphenyl)-1-pyrroline utilized DFT modeling to verify a downhill cascade mechanism involving a triplet alkylnitrene. nsf.gov

| Reaction | Computational Method | Activation Energy (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| Cycloaddition of methyleneketene and 1-pyrroline-1-oxide (2,3-adduct) | B3LYP/6-31G | 3.87 | Lowest energy barrier, consistent with experimental regioselectivity. | researchgate.net |

| Cycloaddition of methyleneketene and 1-pyrroline-1-oxide (1,2-adduct) | B3LYP/6-31G | 5.60 | Higher energy barrier compared to the 2,3-adduct pathway. | researchgate.net |

| Cycloaddition of methyleneketene and 1-pyrroline-1-oxide (C=O adduct) | B3LYP/6-31G* | 20.72 | Highest energy barrier, indicating this pathway is least favorable. | researchgate.net |

| Formation of triplet alkylnitrene from triplet azide (B81097) | B3LYP/6-31+G(d) | <0.01 | A small barrier for the formation of the reactive intermediate. | nsf.gov |

Conformational Analysis and Energetic Landscapes

The conformation of the this compound ring and its substituents significantly influences its reactivity and biological activity. Computational methods are used to explore the conformational landscape, identify stable conformers, and determine the energy barriers between them.

Studies on 3-arylidene-1-pyrrolinium salts have shown that while a planar conformation is generally the most favorable in the free state, the rotation barrier around the C5-C6 single bond is low (not exceeding 2.5 kcal/mol). researchgate.net This indicates a high degree of conformational flexibility, allowing the ring fragments to rotate easily. researchgate.net The conformation of the pyrrolidine (B122466) ring in nucleotide analogs has been investigated using a combination of NMR spectroscopy and molecular modeling, revealing that the ring can be tuned over the entire pseudorotation cycle. beilstein-journals.org

The energetic landscape of these systems provides a detailed map of all possible conformations and the transition states that connect them. This information is critical for understanding how the molecule's shape can change and how these changes might affect its interactions with other molecules. For instance, in the case of the superoxide (B77818) radical anion adduct of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), conformational changes in the hydroperoxyl moiety were shown to affect the EPR hyperfine splitting constants. acs.org

Electronic Structure and Reactivity Predictions

The electronic structure of the this compound cation is key to its reactivity. The positive charge on the nitrogen atom and the C=N double bond make the ring susceptible to nucleophilic attack. Computational chemistry provides valuable tools to analyze the electronic properties and predict reactivity.

Frontier Molecular Orbital (FMO) theory is often used to rationalize the outcomes of cycloaddition reactions. researchgate.net The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile can determine the regioselectivity of the reaction. researchgate.net For example, in the 1,3-dipolar cycloaddition of nitrone with sulfonylethene chlorides, the FMO analysis indicated that the reaction is controlled by the (HOMO_dipole–LUMO_dipolarophile) interaction. researchgate.net

Calculations of electronic properties such as molecular electrostatic potential (MEP) and charge distribution can identify the most reactive sites in the molecule. In 3-arylidene-1-pyrrolinium salts, it has been shown that varying the substituent in the arylidene fragment has an insignificant effect on the geometric and electronic characteristics of the cation. researchgate.net

| Compound | E(HOMO) (a.u.) | E(LUMO) (a.u.) | Energy Gap (ΔE) (a.u.) | Reference |

|---|---|---|---|---|

| HTEP | -0.231 | 0.038 | 0.269 | arabjchem.org |

| EOEP | -0.264 | 0.046 | 0.310 | arabjchem.org |

| OETA | -0.247 | 0.027 | 0.274 | arabjchem.org |

*Data from a study on substituted pyrrolidinones, illustrating the use of DFT to calculate electronic properties. arabjchem.org

Solvation Effects in Reaction Pathways

Reactions are typically carried out in a solvent, and the interaction between the solute and solvent molecules can have a profound impact on reaction rates and mechanisms. Computational models can account for these solvation effects, providing a more realistic description of the reaction in solution.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are commonly used. readthedocs.iooup.comresearchgate.netfaccts.de These models represent the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the bulk of the solvent's effect. For example, in the study of the assembly of 1-pyrrolines, the IEFPCM continuum model was used with DMSO as the solvent to assess the reaction pathway. colab.ws

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture but are computationally more expensive. In some cases, a hybrid approach is used, where a few explicit solvent molecules are combined with an implicit solvent model to capture specific solute-solvent interactions, such as hydrogen bonding. The impact of trace water in acetonitrile (B52724) on reaction mechanisms has also been assessed using these models. colab.ws Theoretical studies on the tautomerism of 4-acetyl-3-hydroxy-3-pyrroline-2-ones showed that the energy difference between tautomers and the potential barrier for their transformation were affected by the inclusion of an ethanol (B145695) solvent model. beilstein-journals.orgscilit.com

Biological Significance and Biosynthetic Pathways Involving 1 Pyrrolinium

Role in Natural Product Biosynthesis (e.g., Alkaloids, 2-Acetyl-1-Pyrroline)

The 1-pyrrolinium scaffold is a fundamental building block in the biosynthesis of a diverse array of natural products, most notably alkaloids and the principal aroma compound in fragrant rice.

The N-methyl-Δthis compound cation is a critical precursor in the biosynthesis of several pharmacologically significant alkaloids. nih.gov In plants belonging to the Solanaceae family, this cation serves as a key intermediate for both tropane (B1204802) alkaloids, such as hyoscyamine (B1674123) and scopolamine, and the non-tropane alkaloid nicotine (B1678760). nih.govmdpi.com The biosynthetic pathway commences with the amino acids L-ornithine or L-arginine, which are converted to putrescine. mdpi.comwikipedia.org Putrescine is then methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine. mdpi.compnas.org Subsequently, N-methylputrescine oxidase (MPO), a copper-containing diamine oxidase, catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal, which undergoes spontaneous cyclization to form the N-methyl-Δthis compound cation. mdpi.comresearchgate.netallenpress.comnih.gov This cation is a branch-point metabolite; it can condense with a nicotinic acid derivative to form nicotine or be further metabolized to produce the tropane ring system of tropane alkaloids like cocaine. wikipedia.orgpnas.org In the biosynthesis of tropinone, the core structure of many tropane alkaloids, the N-methyl-Δthis compound cation is utilized as a starter substrate by the enzyme pyrrolidine (B122466) ketide synthase (AbPyKS). researchgate.netnsf.gov It is also implicated in the biosynthesis of pyrrolizidine (B1209537) alkaloids. nih.gov

1-Pyrroline (B1209420) is a key precursor in the formation of 2-acetyl-1-pyrroline (B57270) (2-AP), the compound responsible for the characteristic popcorn-like aroma of fragrant rice (Oryza sativa L.). frontiersin.orguq.edu.aunih.gov The biosynthesis of 2-AP can proceed through several pathways involving the precursor amino acids proline, ornithine, and glutamate (B1630785). frontiersin.org These precursors are converted into Δ1-pyrroline-5-carboxylate (P5C), which is then transformed into 1-pyrroline. frontiersin.orgijsrp.org In non-fragrant rice varieties, the enzyme betaine (B1666868) aldehyde dehydrogenase (BADH2) prevents the accumulation of 1-pyrroline. However, in fragrant rice, an inactive form of the BADH2 gene allows for the conversion of gamma-aminobutyl aldehyde (GABald) to 1-pyrroline, which then reacts non-enzymatically with methylglyoxal (B44143) to form 2-AP. frontiersin.orguq.edu.au The formation of 1-pyrroline from putrescine, catalyzed by diamine oxidase (DAO), is also a significant pathway, especially under certain stress conditions. frontiersin.org

Table 1: this compound as a Precursor in Natural Product Biosynthesis

| Natural Product Class | Specific Product Example(s) | This compound Intermediate | Key Precursors | Key Enzymes | Organism/Family | Citations |

|---|---|---|---|---|---|---|

| Tropane Alkaloids | Hyoscyamine, Scopolamine, Cocaine | N-methyl-Δthis compound cation | L-Ornithine, L-Arginine, Putrescine | Putrescine N-methyltransferase (PMT), N-methylputrescine oxidase (MPO), Pyrrolidine ketide synthase (PyKS) | Solanaceae (e.g., Atropa belladonna, Erythroxylum coca) | mdpi.comwikipedia.orgresearchgate.netnsf.govnih.gov |

| Pyridine (B92270) Alkaloids | Nicotine | N-methyl-Δthis compound cation | L-Ornithine, Putrescine | Putrescine N-methyltransferase (PMT), N-methylputrescine oxidase (MPO) | Nicotiana species (e.g., N. tabacum) | nih.govpnas.orgallenpress.comoup.comgoogle.com |

| Pyrrolizidine Alkaloids | Senecionine | N-methyl-Δthis compound cation | N-methylputrescine | Methylputrescine oxidase | Asteraceae (e.g., Senecio vulgaris) | nih.gov |

| Aroma Compounds | 2-Acetyl-1-pyrroline (2-AP) | 1-Pyrroline | Proline, Ornithine, Glutamate, Putrescine, Δ1-pyrroline-5-carboxylate (P5C) | Diamine oxidase (DAO), Ornithine aminotransferase (OAT), Δ1-pyrroline-5-carboxylate synthetase (P5CS) | Oryza sativa (fragrant rice) | frontiersin.orguq.edu.aunih.govfrontiersin.orgijsrp.orgresearchgate.net |

Intermediates in Metabolic Pathways (e.g., Amino Acid Metabolism, Polyamine Metabolism, Nitrogen Metabolism)

The this compound moiety, particularly in the form of Δ1-pyrroline-5-carboxylate (P5C), is a central hub in primary metabolism, linking the pathways of several key amino acids and the catabolism of polyamines.

P5C is a critical intermediate in the metabolism of proline, glutamate, and ornithine. nih.govhmdb.camdpi.comumaryland.edu It serves as a direct precursor in the biosynthesis of proline and is also a product of proline degradation. nih.govwikipedia.org Proline biosynthesis from glutamate is initiated by the enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS), which produces P5C. wikipedia.orgontosight.ai P5C is then reduced to proline by pyrroline-5-carboxylate reductase (PYCR). ontosight.ai Conversely, the catabolism of proline to glutamate proceeds through the oxidation of proline by proline dehydrogenase (ProDH) to yield P5C, which is subsequently oxidized to glutamate by 1-pyrroline-5-carboxylate dehydrogenase (P5CDH). hmdb.canih.gov This interconversion establishes P5C as a key metabolic fork, connecting the urea (B33335) cycle and the tricarboxylic acid (TCA) cycle. nih.govhmdb.ca

1-Pyrroline is an important intermediate in the catabolism of polyamines, such as putrescine and spermidine. usda.gov The breakdown of these nitrogen-rich compounds is a crucial process for nitrogen recycling within the cell. The catabolic pathway often begins with the oxidation of putrescine by a diamine oxidase (DAO), which produces 4-aminobutanal (B194337). nih.govfrontiersin.org This aminoaldehyde then undergoes a spontaneous intramolecular cyclization to form the cyclic imine, 1-pyrroline. nih.govnih.gov The 1-pyrroline is further metabolized to γ-aminobutyric acid (GABA), which can then enter the TCA cycle. researchgate.net This pathway represents a significant route for the turnover of cellular polyamines. frontiersin.org

The metabolism of this compound and its derivatives is integral to the broader network of nitrogen metabolism. By facilitating the interconversion of amino acids like proline and glutamate and participating in the breakdown of polyamines, these compounds play a role in maintaining cellular nitrogen homeostasis. researchtrends.net The catabolism of putrescine to 1-pyrroline and subsequently to GABA, for instance, not only recycles nitrogen but also carbon into central metabolism. researchgate.net

Enzymatic Transformations Involving this compound Species (e.g., Oxidoreductases, Transaminases, Deaminases)

A variety of enzymes catalyze the formation and conversion of this compound species, playing essential roles in the metabolic pathways discussed. These enzymes primarily fall into the classes of oxidoreductases, transaminases, and deaminases.

Oxidoreductases are key enzymes in both the synthesis and degradation of this compound derivatives.

N-methylputrescine oxidase (MPO) , a copper-dependent diamine oxidase, catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal, the precursor that spontaneously cyclizes to the N-methyl-Δthis compound cation, a pivotal step in nicotine and tropane alkaloid biosynthesis. mdpi.comnih.govresearchgate.net

1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH) , also known as ALDH4A1, is an NAD(P)+-dependent enzyme that catalyzes the irreversible oxidation of (S)-1-pyrroline-5-carboxylate (P5C) to L-glutamate. uniprot.orgacs.orgwikipedia.orgproteopedia.org This reaction is a crucial step in proline catabolism. researchgate.net

Pyrroline-5-carboxylate Reductase (PYCR) catalyzes the final step in proline biosynthesis, reducing P5C to L-proline using NADH or NADPH as a cofactor. hmdb.canih.govymdb.ca

Transaminases are involved in the formation of 1-pyrroline from polyamines.

Putrescine aminotransferase (PATase) catalyzes the transfer of an amino group from putrescine to an amino acceptor like 2-oxoglutarate, producing 4-aminobutanal and L-glutamate. nih.govuniprot.org The 4-aminobutanal then spontaneously cyclizes to form 1-pyrroline. nih.govuniprot.org This enzyme can also act on other diamines like cadaverine. uniprot.org

Deaminases participate in the hydrolysis of cyclic amidines, including certain 1-pyrroline derivatives.

1-Pyrroline-4-hydroxy-2-carboxylate (B1216104) deaminase is a hydrolase that acts on a substituted pyrroline (B1223166) ring, catalyzing the decyclizing hydrolysis of 1-pyrroline-4-hydroxy-2-carboxylate to 2,5-dioxopentanoate (B1259413) and ammonia. This enzyme is involved in arginine and proline metabolism.

Table 2: Enzymatic Transformations Involving this compound Species

| Enzyme Class | Specific Enzyme | EC Number | Substrate(s) | Product(s) | Metabolic Pathway | Citations |

|---|---|---|---|---|---|---|

| Oxidoreductases | N-methylputrescine oxidase (MPO) | 1.4.3.6 | N-methylputrescine | 4-methylaminobutanal (→ N-methyl-Δthis compound cation) | Alkaloid Biosynthesis | mdpi.comnih.govresearchgate.net |

| 1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH) | 1.2.1.88 | (S)-1-pyrroline-5-carboxylate, NAD+, H₂O | L-Glutamate, NADH, H+ | Proline Catabolism | uniprot.orgacs.orgwikipedia.orgproteopedia.org | |

| Pyrroline-5-carboxylate Reductase (PYCR) | 1.5.1.2 | (S)-1-pyrroline-5-carboxylate, NAD(P)H | L-Proline, NAD(P)+ | Proline Biosynthesis | hmdb.canih.govymdb.ca | |

| Transaminases | Putrescine aminotransferase (PATase) | 2.6.1.82 | Putrescine, 2-oxoglutarate | 4-aminobutanal (→ 1-pyrroline), L-glutamate | Polyamine Catabolism | nih.govnih.govuniprot.orgresearchgate.net |

| Deaminases (Hydrolases) | 1-pyrroline-4-hydroxy-2-carboxylate deaminase | 3.5.4.23 | 1-pyrroline-4-hydroxy-2-carboxylate, H₂O | 2,5-dioxopentanoate, NH₃ | Arginine and Proline Metabolism | wikipedia.org |

Biological Activity of Select 1-Pyrroline-Containing Scaffolds and Derivatives

The pyrroline and its saturated counterpart, the pyrrolidine ring, are prevalent structural motifs in a multitude of biologically active molecules, including natural products and synthetic compounds developed for therapeutic use. frontiersin.orgnih.gov The versatility of this scaffold allows for the design of novel drug candidates with a wide range of pharmacological activities. frontiersin.org

Synthetic pyrrolidine derivatives have demonstrated a broad spectrum of biological effects, including:

Antimicrobial activity : Certain pyrrolidine derivatives exhibit antibacterial and antifungal properties. frontiersin.org For example, some sulfonylamino pyrrolidine derivatives have shown activity against bacteria like S. aureus and E. coli. frontiersin.org Pyrrolopyrazine derivatives, which contain a fused pyrrole (B145914) ring, have also shown significant antibacterial and antifungal activities. researchgate.net

Anticancer activity : The pyrrolidine scaffold is found in compounds with antitumor and antiproliferative effects. nih.govtandfonline.com For instance, benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus have been synthesized and tested as inhibitors of PARP enzymes, which are involved in DNA damage repair in cancer cells. nih.gov

Anti-inflammatory activity : Pyrrolidine-containing compounds have been investigated for their anti-inflammatory potential. tandfonline.com

Antiviral activity : The pyrrolidine ring is a component of molecules with antiviral properties, including activity against HIV. researchgate.net

Central Nervous System (CNS) activity : Derivatives such as pyrrolidine-2,5-diones have been studied for their anticonvulsant properties. nih.gov

Enzyme inhibition : Pyrrolidine-based molecules have been designed as inhibitors for various enzymes. This includes glucosidase inhibitors with antidiabetic potential and cholinesterase inhibitors for neurological conditions. frontiersin.orgtandfonline.com

The biological activity is often highly dependent on the stereochemistry and the nature of the substituents on the pyrroline or pyrrolidine ring, allowing for fine-tuning of their pharmacological profiles. nih.gov

Table 3: Biological Activities of Select 1-Pyrroline-Containing Scaffolds and Derivatives

| Scaffold/Derivative Class | Example of Activity | Mechanism/Target (if known) | Citations |

|---|---|---|---|

| Sulfonylamino Pyrrolidines | Antibacterial, Antifungal | General antimicrobial effects | frontiersin.org |

| Pyrrolopyrazines | Antibacterial, Antifungal, Antiviral, Kinase inhibition | Varies with specific derivative | researchgate.net |

| Pyrrolopyrimidines | Antiviral, Anticancer, Antibacterial | Inhibition of targets like tyrosine kinases, DNA topoisomerases | researchgate.net |

| Pyrrolidine-2,5-diones | Anticonvulsant | Modulation of CNS activity | nih.gov |

| Benzimidazole Carboxamides with Pyrrolidine | Anticancer | Inhibition of Poly(ADP-ribose) polymerase (PARP) | nih.gov |

| General Pyrrolidine Derivatives | Anti-inflammatory, Antidiabetic, Antimalarial, Antioxidant | Inhibition of enzymes like glucosidase, COX-2 | frontiersin.orgtandfonline.com |

Applications in Advanced Chemical Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Systems (e.g., Pyrrolidines, Pyrroles, Indoles)

1-Pyrrolinium and its derivatives serve as versatile precursors for the synthesis of a wide array of more complex heterocyclic systems. The electrophilic nature of the C=N bond in the this compound ion makes it susceptible to nucleophilic attack, a key feature exploited in the construction of various saturated and unsaturated heterocyclic frameworks. rsc.org

The reduction of the imine functionality in 1-pyrrolines provides a direct route to pyrrolidines, which are ubiquitous scaffolds in medicinal chemistry. rsc.orgsigmaaldrich.comnih.gov This transformation can be achieved using various reducing agents, such as lithium aluminum hydride. rsc.org Conversely, oxidation or dehydrogenation of 1-pyrrolines can lead to the formation of aromatic pyrroles. rsc.orgresearchgate.net For instance, palladium on carbon (Pd/C) has been effectively used as a catalyst for the dehydrogenation of 1-pyrrolines to their corresponding pyrroles. researchgate.net

Furthermore, this compound derivatives are instrumental in the synthesis of more complex fused heterocyclic systems like indoles. One strategy involves the annelation of a benzene (B151609) ring onto a pre-existing pyrrole (B145914) or pyrroline (B1223166) core. nih.gov For example, α-aryl-α-pyrrolidin-2-ylideneacetonitriles, derived from 2-methoxy-Δ¹-pyrroline, can undergo intramolecular cyclization to form 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org

The following table summarizes some of the key transformations of this compound into other important heterocyclic systems.

| Starting Material | Reagent/Condition | Product | Reference |

| 1-Pyrroline (B1209420) | LiAlH₄ | Pyrrolidine (B122466) | rsc.org |

| 1-Pyrroline | Pd/C, heat | Pyrrole | researchgate.net |

| α-(2-bromo-5-methoxy-4-methylphenyl)-α-pyrrolidin-2-ylideneacetonitrile | NaH, Cu(I)Br | 2,3-dihydro-1H-pyrrolo[1,2-a]indole | rsc.org |

| 2-alkyl-2H-azirines and diazocarbonyl compounds | Rh(II) catalyst, then DBU | 1-Pyrrolines | researchgate.net |

| Cyclobutyl azides | Thermal conditions | 1-Pyrrolines | researchgate.net |

Scaffold Design for Novel Chemical Entities

The concept of "privileged structures" in medicinal chemistry identifies molecular scaffolds that can interact with multiple biological targets. unife.it The 1-pyrroline framework is considered one such privileged structure due to its frequent appearance in bioactive molecules and its ability to serve as a rigid template for presenting functional groups in a defined three-dimensional space. rsc.orgunife.it

The pyrrolidine ring, readily accessible from this compound, is a particularly valuable scaffold in drug discovery. nih.gov Its non-planar, sp³-hybridized nature allows for a greater exploration of pharmacophore space compared to its aromatic counterpart, pyrrole. nih.gov Medicinal chemists utilize the pyrrolidine scaffold to design novel compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The stereochemistry of substituents on the pyrrolidine ring is often crucial for biological activity, and the synthesis starting from chiral 1-pyrroline precursors allows for the preparation of enantiomerically pure compounds. nih.gov

The pyrrole scaffold, also accessible from this compound, is another important core structure in the design of new therapeutic agents. sigmaaldrich.comnih.gov Pyrrole-based compounds have shown a variety of biological activities, including antimicrobial and anti-inflammatory effects. sigmaaldrich.com The ability to synthesize diversely substituted pyrroles from this compound intermediates provides a powerful tool for generating libraries of novel chemical entities for drug screening. nih.gov

Development of Catalyst Ligands and Organocatalytic Systems

In recent years, this compound derivatives have gained attention in the field of catalysis, both as components of metal-coordinating ligands and as organocatalysts themselves.

Chiral pyrrolidines, which can be synthesized from this compound precursors, are widely used as chiral ligands in asymmetric catalysis. sigmaaldrich.comunibo.it These ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction. For example, pyrrolidine-containing phosphine (B1218219) ligands have been developed for use in gold-catalyzed reactions. chinesechemsoc.org

Furthermore, the 1-pyrroline motif is a key feature in certain types of organocatalysts. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a more sustainable alternative to metal-based catalysts. organic-chemistry.org Chiral 1-pyrroline derivatives have been employed in asymmetric organocatalytic reactions, where they can activate substrates through the formation of reactive iminium ion intermediates. organic-chemistry.orgorganic-chemistry.org For instance, bifunctional catalysts incorporating a chiral 1-pyrroline moiety have been designed for the enantioselective synthesis of complex molecules. organic-chemistry.orgnih.gov These catalysts often feature a basic site, such as a thiourea (B124793) group, in addition to the 1-pyrroline unit, allowing for cooperative activation of both the electrophile and the nucleophile. organic-chemistry.org

Integration into Functional Materials

The unique electronic and structural properties of the this compound moiety have led to its incorporation into various functional materials.

Spin Probes: 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a well-known spin trap used to detect and identify short-lived radical species. rsc.orgnih.gov In this application, the 1-pyrroline derivative reacts with a radical to form a more stable nitroxide radical adduct that can be detected by electron paramagnetic resonance (EPR) spectroscopy. nih.gov This technique is crucial for studying oxidative stress and the role of reactive oxygen species (ROS) in biological and chemical systems. rsc.org

Redox-Active Systems and Battery Components: The electrochemical properties of this compound derivatives make them suitable for use in redox-flow batteries and other energy storage devices. researchgate.netacs.org Pyrrolinium-based ionic liquids have been investigated as flame-retardant electrolytes for lithium-ion batteries. researchgate.netacs.org These ionic liquids can improve the safety and performance of batteries by offering high thermal stability and ionic conductivity. researchgate.netacs.org The design of these materials often incorporates specific functionalities, such as ether linkages, to enhance lithium-ion mobility. researchgate.netacs.org

Ferroelectric Materials: Certain this compound salts have been shown to exhibit ferroelectric properties. For example, single crystals of (3-pyrrolinium)(CdCl₃) have been used to create high-mobility transistor-based memory devices. nih.gov In these devices, the ferroelectric layer induces a memory window without significantly compromising the charge mobility of the semiconductor layer. nih.gov

The following table highlights some examples of this compound derivatives used in functional materials.

| Application | This compound Derivative | Function | Reference |

| Spin Probe | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | Traps reactive oxygen species for EPR detection | rsc.orgnih.gov |

| Battery Electrolyte | N-ethyl-2-methoxypyrrolinium bis(fluorosulfonyl)imide | Flame-retardant ionic liquid for lithium-ion batteries | researchgate.netacs.org |

| Ferroelectric Material | (3-pyrrolinium)(CdCl₃) | Ferroelectric component in transistor-based memory devices | nih.gov |

Advanced Analytical Characterization Techniques in 1 Pyrrolinium Research

Chromatographic and Mass Spectrometric Techniques for Complex Mixture Analysis

The analysis of 1-pyrrolinium and its derivatives, particularly in complex matrices, heavily relies on the separation power of chromatography combined with the sensitive and specific detection offered by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method for the analysis of volatile this compound derivatives, such as the key food aroma compound 2-acetyl-1-pyrroline (B57270). google.comreading.ac.uk Various sample preparation techniques are employed to isolate and concentrate the analyte prior to GC-MS analysis. Headspace solid-phase microextraction (HS-SPME) is a powerful tool for extracting volatile compounds from food samples, such as rice, allowing for detection at very low concentrations. cgiar.org

For less volatile or thermally unstable derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice. A novel derivatization strategy followed by LC-MS/MS analysis has been developed for the efficient quantification of 2-acetyl-1-pyrroline, overcoming issues of reactivity and degradation associated with GC-based methods. researchgate.net Isotope dilution methods, where an isotopically labeled version of the analyte is used as an internal standard, coupled with GC-MS in selected ion monitoring (SIM) mode, provide high accuracy and sensitivity for quantification. jircas.go.jp

| Analyte | Technique | Matrix | Key Finding/Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|

| 2-Acetyl-1-pyrroline (2-AP) | Capillary GC-MS | Volatiles from cooked rice | Identified 2-AP as a key flavor component. | google.com |

| 2-Acetyl-1-pyrroline (2-AP) | HS-SPME-GC-MS/MS | Raw and cooked rice | Quantified 2-AP and identified 22 other volatiles in cooked rice. | cgiar.org |

| 2-Acetyl-1-pyrroline (2-AP) | LC-MS/MS with derivatization | Various foods (e.g., rice, bread) | LOQ of 0.6 µg/kg, providing a highly sensitive alternative to GC methods. | researchgate.net |

| 2-Acetyl-1-pyrroline (2-AP) | GC-MS/SIM with Isotope Dilution | Aromatic rice | Enhanced sensitivity and specificity for quantification using small sample sizes (0.5g). | jircas.go.jp |

X-ray Crystallography for Molecular Structure Confirmation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional molecular structure of crystalline compounds. It has been extensively applied to this compound salts to provide unequivocal proof of their structure and stereochemistry. researchgate.netnih.govnih.gov

Crystallographic studies of 3-arylidene-1-pyrrolinium salts have confirmed that the organic cations often possess a virtually planar molecular structure. researchgate.netrsc.org These analyses provide precise measurements of bond lengths and angles, such as the N1=C4 double bond length, which is typically around 1.288 Å in this compound salts. researchgate.net Furthermore, the crystal structure reveals detailed information about intermolecular interactions, including the hydrogen bonds formed between the pyrrolinium cation (N-H) and the counter-anion (e.g., trifluoroacetate), which are crucial for the stability of the crystal lattice. rsc.orgresearchgate.net The technique has been essential in confirming the structures of novel pyrrolinium derivatives synthesized through various chemical reactions. acs.orgejournal.by

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| (E)-3-Benzylidene-1-pyrrolinium trifluoroacetate | Monoclinic | P2₁/c | Practically planar 3-aryliden-1-pyrrolinium cation; N-H···O hydrogen bond distance to anion is 2.698(3) Å. | rsc.org |

| A 3-arylidene-1-pyrrolinium nitrate (B79036) | - | - | Confirmed a virtually planar molecular structure of the organic cation. | researchgate.net |

| A novel vanadyl alkylporphyrin (8-nor-DPEP) | Monoclinic | C2/c | Structure determined for a complex geological porphyrin containing a reduced pyrroline (B1223166) ring. | researchgate.net |

| (3E)-5-Hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one | Orthorhombic | - | Unambiguously assigned the E-configuration for the C3=C(thienyl) bond. | ejournal.by |

Future Research Directions and Emerging Trends in 1 Pyrrolinium Chemistry

Development of Highly Enantioselective and Diastereoselective Syntheses

The synthesis of chiral, non-racemic 1-pyrrolines remains a significant challenge and a major focus of current research. The development of highly stereocontrolled methods is crucial for accessing enantiopure pyrrolidine (B122466) derivatives, which are valuable building blocks in pharmaceutical and natural product synthesis. thieme-connect.com Future efforts are centered on the design and application of novel chiral catalysts and methodologies that can deliver 1-pyrrolines with multiple stereocenters in a predictable and highly selective manner.